D-Glucitol monostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Glucitol monostearate, also known as sorbitan monostearate, is a non-ionic surfactant derived from the esterification of D-glucitol (sorbitol) with stearic acid. It is widely used in various industries due to its emulsifying, stabilizing, and surfactant properties. This compound is particularly valued in the food, pharmaceutical, and cosmetic industries for its ability to improve texture, stability, and shelf life of products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol monostearate typically involves the esterification of D-glucitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete esterification. The product is then purified by washing with water and drying under reduced pressure .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for large-scale production. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. Additionally, the use of enzymatic catalysts, such as lipases, has been explored to achieve more environmentally friendly and energy-efficient production methods .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol monostearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in D-glucitol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester bond can be reduced to form the corresponding alcohol and fatty acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, fatty acids.
Substitution: Amides, thioesters.
Scientific Research Applications
D-Glucitol monostearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other drug delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of active ingredients.
Industry: Applied in the production of cosmetics, food products, and personal care items to improve texture, stability, and shelf life
Mechanism of Action
The mechanism of action of D-Glucitol monostearate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the interface and preventing phase separation. This property is particularly useful in drug delivery systems, where it helps to encapsulate and protect active ingredients, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Sorbitan monolaurate: Another ester of D-glucitol with lauric acid, used as an emulsifier and surfactant.
Sorbitan monooleate: An ester of D-glucitol with oleic acid, commonly used in cosmetics and pharmaceuticals.
Sorbitan monopalmitate: An ester of D-glucitol with palmitic acid, used in food and personal care products
Uniqueness
D-Glucitol monostearate is unique due to its specific fatty acid composition, which provides distinct emulsifying and stabilizing properties. Compared to other sorbitan esters, it offers better stability and compatibility with a wide range of formulations, making it a versatile ingredient in various applications .
Properties
CAS No. |
26836-47-5 |
---|---|
Molecular Formula |
C24H48O7 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] octadecanoate |
InChI |
InChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1 |
InChI Key |
KEFRSFBGIAUBNZ-CBJLPSGESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.